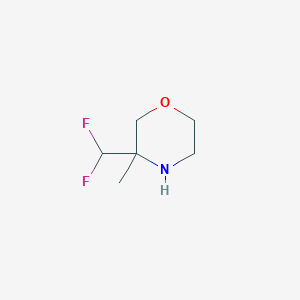
3-(Difluoromethyl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-3-methylmorpholine is a chemical compound that features a morpholine ring substituted with a difluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-3-methylmorpholine typically involves the introduction of the difluoromethyl group into the morpholine ring. One common method is the reaction of morpholine with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and temperature control are crucial factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylmorpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methylmorpholine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethyl-substituted morpholines and related heterocycles. Examples are:
- 3-(Difluoromethyl)-1-methylmorpholine
- 3-(Difluoromethyl)-4-methylmorpholine
Uniqueness
3-(Difluoromethyl)-3-methylmorpholine is unique due to the specific positioning of the difluoromethyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-methylmorpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(5(7)8)4-10-3-2-9-6/h5,9H,2-4H2,1H3 |
InChI Key |
RKIRNHQOBVKQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















